2-Bromo-4'-methoxyacetophenone

Catalog No.
S593333
CAS No.
2632-13-5
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4'-methoxyacetophenone

CAS Number

2632-13-5

Product Name

2-Bromo-4'-methoxyacetophenone

IUPAC Name

2-bromo-1-(4-methoxyphenyl)ethanone

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3

InChI Key

XQJAHBHCLXUGEP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CBr

Synonyms

2-Bromo-1-(4-methoxyphenyl)ethanone; 2-(4-Methoxyphenyl)-2-oxoethyl bromide; 2-Bromo-1-(4-methoxyphenyl)-1-ethanone; 2-Bromo-1-[4-(methyloxy)phenyl]ethanone; 2-Bromo-p-methoxyacetophenone; 4-Methoxy-2’-bromoacetophenone; 4-Methoxyphenacyl Bromide; 4

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CBr

Protein Tyrosine Phosphatase Inhibitor

Scientific Field: Biochemistry and Molecular Biology

Summary of the Application: 2-Bromo-4’-methoxyacetophenone is used as a cell-permeable, covalent, and potent protein tyrosine phosphatase inhibitor . Protein tyrosine phosphatases (PTPs) are key regulatory components in signal transduction pathways (such as the MAP kinase pathway) and cell cycle control, and are important in the control of cell growth, proliferation, differentiation, transformation, and synaptic plasticity.

Methods of Application: The compound is typically dissolved in DMSO, water (partly miscible), most organic solvents, or methanol before use . The exact concentration and application method may vary depending on the specific experiment and the type of cells being studied.

Results or Outcomes: While the exact results or outcomes can vary depending on the specific experiment, generally, inhibition of PTPs can lead to an increase in the phosphorylation state of many proteins, altering their activity and resulting in various cellular effects.

Synthesis of Light-Responsive Diblock Copolymers

Scientific Field: Polymer Chemistry

Summary of the Application: 2-Bromo-4’-methoxyacetophenone has been used in the synthesis of light-responsive diblock copolymers containing para-methoxyphenacyl photocleavable side groups .

Methods of Application: The compound is used as a starting material in the synthesis of the diblock copolymers. The exact procedures and conditions for the synthesis would depend on the specific type of diblock copolymer being synthesized.

Results or Outcomes: The resulting diblock copolymers are light-responsive, meaning they can change their properties in response to light. This makes them useful in a variety of applications, such as the development of light-responsive materials and devices.

Fluorous Thiol Quenching Method

Scientific Field: Organic Chemistry

Summary of the Application: 2-Bromo-4’-methoxyacetophenone has been used in the general fluorous thiol quenching method . This method is used in organic synthesis, particularly in the synthesis of complex molecules, where it allows for the selective removal of excess reagents or byproducts.

Methods of Application: The compound is used as a reagent in the fluorous thiol quenching method. The exact procedures and conditions would depend on the specific reaction being carried out.

Results or Outcomes: The use of 2-Bromo-4’-methoxyacetophenone in the fluorous thiol quenching method can improve the efficiency and selectivity of organic synthesis reactions .

Preparation of Hydroxyquinolinone and N-Derivatized Carboxamides

Scientific Field: Medicinal Chemistry

Methods of Application: The compound is used as a starting material in the synthesis of hydroxyquinolinone and N-derivatized carboxamides. The exact procedures and conditions for the synthesis would depend on the specific type of compound being synthesized.

Results or Outcomes: The resulting hydroxyquinolinone and N-derivatized carboxamides can be used in the development of new pharmaceuticals .

2-Bromo-4'-methoxyacetophenone is a white to light brown crystalline solid []. It is obtained through synthetic methods and not found naturally. Research suggests its potential as a cell-permeable inhibitor of protein tyrosine phosphatases (PTPs) [], a class of enzymes involved in cellular signaling pathways.


Molecular Structure Analysis

The molecule consists of a brominated benzene ring (C6H5Br) with a methoxy group (OCH3) attached at the 4' position (para position). A carbonyl group (C=O) is linked to the benzene ring at the 2 position (ortho position) via a methylene bridge (CH2), forming the acetophenone moiety. The key features of the structure include:

  • The presence of a bromine atom (Br) contributes to the molecule's electrophilic character, making it susceptible to reactions with nucleophiles [].
  • The methoxy group (OCH3) introduces electron-donating properties, potentially affecting the reactivity of the adjacent carbonyl group.

Chemical Reactions Analysis

Synthesis:

One reported method for synthesizing 2-Bromo-4'-methoxyacetophenone involves the reaction of 4-methoxyacetophenone with N-bromosuccinimide (NBS) in the presence of a catalyst like trimethylsilyl trifluoromethanesulfonate (TMSOTf) [].

XLogP3

2.5

Appearance

Assay:≥98%A crystalline solid

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (95.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

2632-13-5

Wikipedia

2-Bromo-4'-methoxyacetophenone

Dates

Modify: 2023-08-15

Synthesis of (+)-Ipalbidine Based on 6-exo-trig Radical Cyclization of a β-Amino Radical

JongMyoung Chea, Derrick L J Clive
PMID: 26402510   DOI: 10.1021/acs.joc.5b01890

Abstract

N-Boc (S)-proline was converted into (2S)-2-[(phenylselanyl)methyl]pyrrolidine, which was alkylated on nitrogen with 2-bromo-1-(4-methoxyphenyl)ethan-1-one. Reaction with vinyllithium, 6-exo-trig radical cyclization (Bu3SnH, AIBN, PhMe, 110 °C), dehydration (P2O5, H3PO4), and demethylation (BBr3) gave (+)-ipalbidine with ee >99%.


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